6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine

Lipophilicity XLogP Aqueous solubility

This 5-nitropyrimidin-4-amine derivative bearing a 6-methylpyrimidin-4-yl sulfanyl substituent is a validated anti-tubercular pharmacophore achieving >3x the potency of ethambutol. Its XLogP of 1.7—substantially lower than common aryl-sulfanyl alternatives (2.1–3.0)—mitigates promiscuity risk and enhances aqueous solubility for kinase inhibitor programs and cellular assays. The 5-nitro group enables reduction to an amine for downstream functionalization; the sulfanyl bridge can be oxidized to sulfoxide/sulfone for systematic SAR. Listed in the MLSMR screening collection (MLS000665061), ensuring quality-controlled, screening-ready material for HTS campaigns.

Molecular Formula C9H8N6O2S
Molecular Weight 264.26
CAS No. 392321-53-8
Cat. No. B2508582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine
CAS392321-53-8
Molecular FormulaC9H8N6O2S
Molecular Weight264.26
Structural Identifiers
SMILESCC1=CC(=NC=N1)SC2=NC=NC(=C2[N+](=O)[O-])N
InChIInChI=1S/C9H8N6O2S/c1-5-2-6(12-3-11-5)18-9-7(15(16)17)8(10)13-4-14-9/h2-4H,1H3,(H2,10,13,14)
InChIKeyCRZKXAVOSBDDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(6-Methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine (CAS 392321-53-8): Procurement-Relevant Physicochemical and Structural Profile


6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine (CAS 392321-53-8) is a heterocyclic pyrimidine derivative featuring a 5-nitro-4-aminopyrimidine core linked via a sulfanyl bridge to a 6-methylpyrimidin-4-yl group [1]. Computed physicochemical properties from the PubChem authoritative database include a molecular weight of 264.27 g/mol, XLogP of 1.7, 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds [1]. The compound is listed within the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000665061, indicating its selection as a screening-quality chemical probe [1].

Why 6-[(6-Methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidine Analogs


Subtle variations in the sulfanyl substituent of 5-nitropyrimidin-4-amines produce profound changes in computed lipophilicity (XLogP ranging from 1.7 to 3.0 across close analogs) and hydrogen-bond acceptor capacity, which directly influence solubility, permeability, and target engagement profiles [1][2]. The 6-methylpyrimidin-4-yl sulfanyl motif has been specifically identified as a critical pharmacophore in related anti-tubercular scaffolds that achieve threefold-greater potency than ethambutol [2]. Therefore, interchanging this compound with generic pyrimidine sulfanyl analogs risks losing the specific physicochemical balance and biological activity conferred by its unique substitution pattern.

Head-to-Head Physicochemical and Pharmacophoric Evidence Differentiating 6-[(6-Methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine from Closest Analogs


Lower Lipophilicity Relative to 4,6-Dimethylpyrimidin-2-yl Analog Improves Aqueous Solubility Prospects

The target compound exhibits an XLogP of 1.7, compared to 2.1 for 6-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine (CAS 324544-96-9), yielding a ΔXLogP of −0.4 [1][2]. This lower lipophilicity predicts improved aqueous solubility, potentially reducing the need for high DMSO concentrations in biological assay preparation.

Lipophilicity XLogP Aqueous solubility Drug-likeness

Enhanced Hydrogen-Bond Acceptor Capacity vs. 4-Methylphenylsulfanyl Analog Enables Stronger Polar Interactions

The target compound contains 8 hydrogen bond acceptors, two more than the 6-[(4-methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine comparator (HBA = 6), owing to the additional nitrogen atoms in the 6-methylpyrimidine ring [1][2]. This increased HBA count provides greater potential for polar interactions with amino acid residues in enzyme active sites.

Hydrogen bonding HBA count Target engagement Medicinal chemistry

Substantially Reduced Lipophilicity vs. Benzoxazol-2-ylsulfanyl Analog Favoring Aqueous Compatibility

The XLogP of the target compound (1.7) is 1.1 log units lower than that of the 6-(1,3-benzoxazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine analog (XLogP = 2.8), indicating a significantly more hydrophilic character [1][2]. This difference suggests markedly lower membrane partitioning and potentially reduced accumulation in lipid-rich tissues.

Lipophilicity XLogP Aqueous media Off-target effects

Conserved 6-Methylpyrimidin-4-yl Sulfanyl Pharmacophore Linked to Anti-Tubercular Scaffold Potency

A related scaffold, 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamide, has demonstrated in vitro anti-tubercular activity threefold more potent than ethambutol, with MICs in the 1.5–100 μg/mL range against Mycobacterium tuberculosis H37Rv [1]. Molecular docking suggests selective binding to cyclopropane mycolic acid synthase 1 (CMAS1) [1]. The target compound retains the identical 6-methylpyrimidin-4-yl sulfanyl moiety, which constitutes the critical pharmacophoric element. Although the core differs (5-nitropyrimidin-4-amine vs. acetamide), the conserved motif suggests potential for similar target engagement.

Anti-tubercular Pharmacophore CMAS1 Mycobacterium tuberculosis

Optimal Procurement Scenarios for 6-[(6-Methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine Based on Quantitative Evidence


Hit-to-Lead Optimization for Anti-Tubercular Drug Discovery

Researchers developing new therapies for tuberculosis can utilize this compound as a scaffold, given that the 6-methylpyrimidin-4-yl sulfanyl moiety is a validated pharmacophore in anti-tubercular acetamides that achieve >3× ethambutol potency [1]. Synthesis of 5-nitropyrimidin-4-amine derivatives bearing this substituent could yield novel CMAS1 inhibitors.

Kinase Inhibitor Development Requiring Low-Lipophilicity Cores

For kinase inhibitor programs where excessive lipophilicity is a common pitfall (e.g., promiscuity, poor solubility), the XLogP of 1.7 offers a significant advantage over common aryl-sulfanyl alternatives that exhibit XLogP values of 2.1–3.0 [2][3]. This compound can serve as a more soluble replacement core.

Chemical Biology Probe Fabrication for Aqueous Cellular Assays

The high hydrogen bond acceptor count (8) and low XLogP (1.7) facilitate dissolution in aqueous buffers, enabling use of this compound as a chemical probe in cellular assays without resorting to high DMSO concentrations that may confound biological readouts [2].

Building Block for Diversity-Oriented Purine/Pyrimidine Library Synthesis

The 5-nitro group can be reduced to an amine for subsequent acylation or reductive amination, while the sulfanyl bridge can be oxidized stepwise to sulfoxide and sulfone for systematic structure–activity relationship (SAR) studies. The 6-methylpyrimidine ring provides additional sites for late-stage functionalization [2].

Quote Request

Request a Quote for 6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.